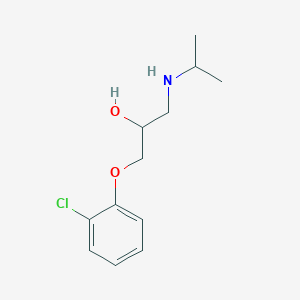
1-(o-Chlorophenoxy)-3-isopropylamino-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s structure includes a chlorophenoxy group, an isopropylamino group, and a propanol backbone, which contribute to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Amination: The chlorophenoxy intermediate is then reacted with isopropylamine to introduce the isopropylamino group.
Formation of the final product: The resulting intermediate is then subjected to further reactions to form the final propanol structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in relation to its beta-blocking properties.
Medicine: Investigated for its potential therapeutic uses in treating cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar structure but without the chlorophenoxy group.
Atenolol: A beta-blocker with a different aromatic group and a longer side chain.
Metoprolol: Similar to atenolol but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is unique due to the presence of the chlorophenoxy group, which may contribute to its specific pharmacological properties and interactions with beta-adrenergic receptors.
Properties
CAS No. |
21925-70-2 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18ClNO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
UXPPUNYWLDXKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



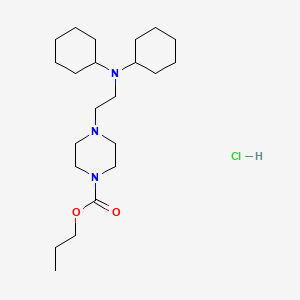
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

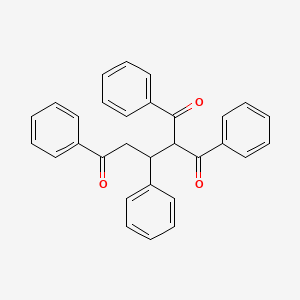
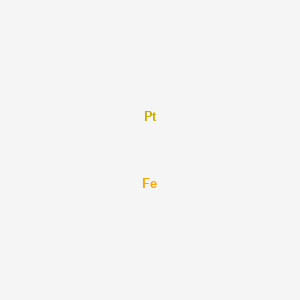
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
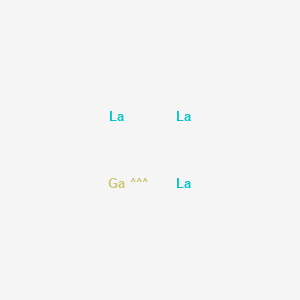

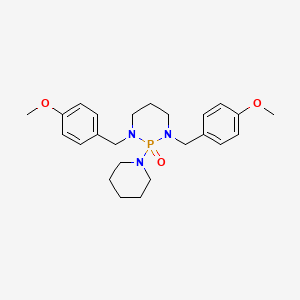
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

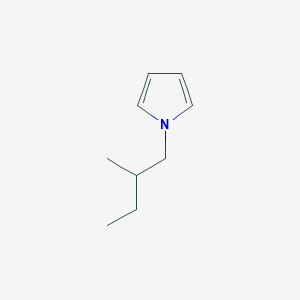
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
